molecular formula C16H20N4O2 B2946586 (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone CAS No. 1210657-42-3

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone

Katalognummer: B2946586
CAS-Nummer: 1210657-42-3
Molekulargewicht: 300.362
InChI-Schlüssel: ATTXGTDDGODDHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone” is a heterocyclic compound featuring a piperidine ring linked to a pyridine moiety via a methanone bridge. This compound is of interest in medicinal chemistry due to its hybrid structure, which combines pharmacophores known for interactions with enzymes or receptors (e.g., kinase inhibitors or GPCR modulators) .

Eigenschaften

IUPAC Name

[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11(2)14-18-19-15(22-14)12-5-9-20(10-6-12)16(21)13-3-7-17-8-4-13/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTXGTDDGODDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone , with the CAS number 1210657-42-3 , is part of a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2}, with a molecular weight of 300.36 g/mol . The structure features a piperidine ring, an oxadiazole moiety, and a pyridine ring, which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC16H20N4O2
Molecular Weight300.36 g/mol
CAS Number1210657-42-3

Biological Activities

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a broad spectrum of biological activities including:

  • Antimicrobial Activity :
    • Studies have shown that oxadiazole derivatives possess significant antimicrobial properties against various pathogens. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
    • The compound's structural features enhance its interaction with bacterial targets, potentially leading to its efficacy as an antibacterial agent.
  • Anticancer Properties :
    • The 1,3,4-oxadiazole ring is associated with anticancer activity. Research has highlighted its potential in inhibiting tumor growth and inducing apoptosis in cancer cells .
    • Specific studies have reported that derivatives of oxadiazoles demonstrate cytotoxic effects on various cancer cell lines, suggesting that the compound may be a candidate for further anticancer drug development .
  • Anti-inflammatory Effects :
    • In vivo studies have indicated that oxadiazole derivatives can significantly reduce inflammation in animal models. For example, compounds tested in carrageenan-induced paw edema models showed substantial reduction in edema compared to control groups .
    • The anti-inflammatory mechanism is believed to involve inhibition of pro-inflammatory cytokines and mediators.

Case Studies

Several studies have investigated the biological activities of oxadiazole derivatives similar to (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone:

  • Study on Antimicrobial Activity :
    • A study by Dhumal et al. demonstrated that oxadiazole derivatives exhibited promising antibacterial activity against Mycobacterium bovis BCG . The most active compounds were further subjected to molecular docking studies to assess their binding affinities.
  • Anticancer Activity Investigation :
    • Research published in 2023 indicated that various 1,3,4-oxadiazole derivatives showed significant cytotoxicity against breast cancer cell lines . The study emphasized the need for further exploration into the mechanisms underlying these effects.

Vergleich Mit ähnlichen Verbindungen

The compound’s structural analogs can be categorized based on modifications to the oxadiazole, piperidine, or aromatic moieties. Below is a detailed comparison using data from the provided evidence:

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Substituents Purity Source
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-4-yl)methanone (Target Compound) C₁₇H₂₀N₄O₂ 324.37 g/mol 5-Isopropyl-oxadiazole, pyridin-4-yl N/A N/A
(2-Amino-4-(trifluoromethoxy)phenyl)(4-(7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl)piperidin-1-yl)methanone C₂₅H₂₈F₃N₇O₂ 539.53 g/mol Trifluoromethoxy-phenyl, pyrido-pyrimidine 99%
(4-methoxyphenyl){4-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-8-oxa-2-azaspiro[4.5]decan-2-yl}methanone C₂₃H₂₄N₄O₄ 420.47 g/mol Spirocyclic 8-oxa-2-azaspiro[4.5]decane, 4-methoxyphenyl N/A
(4-methoxyphenyl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone C₂₁H₂₁N₃O₃ 363.41 g/mol Phenyl-oxadiazole, 4-methoxyphenyl N/A

Key Observations :

  • Target Compound vs. Its higher molecular weight (539.53 vs. 324.37 g/mol) may limit bioavailability compared to the target compound.
  • Target Compound vs.
  • Role of Oxadiazole : All analogs retain the 1,3,4-oxadiazole ring, a bioisostere for ester or amide groups, suggesting shared metabolic stability or binding interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.